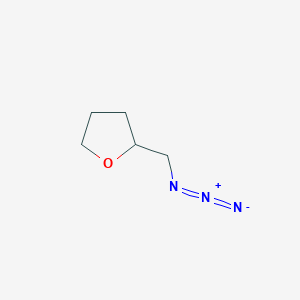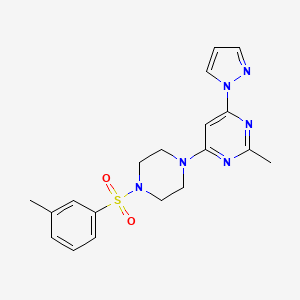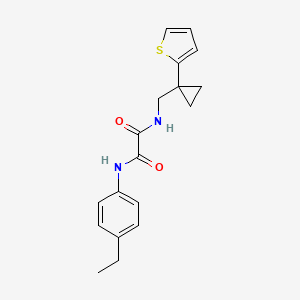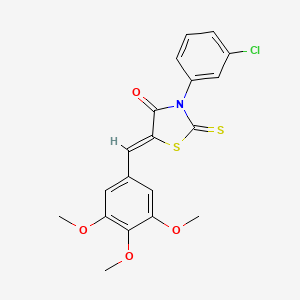![molecular formula C19H19N3O5S2 B2403775 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865175-97-9](/img/structure/B2403775.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains an allyl group, a sulfamoyl group, and a dimethoxybenzamide group attached to the benzo[d]thiazole core .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, benzo[d]thiazole derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Molecular Structure Analysis
The benzo[d]thiazole core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Organophotocatalysis and Allylsilane Synthesis
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide: has been employed in metal-free photocatalyzed allylic silylation reactions. Traditional methods for synthesizing allylsilanes often rely on toxic transition-metal catalysts or stoichiometric metal reagents. However, this compound enables a more environmentally benign approach. Through visible light-induced organophotocatalysis, it facilitates the radical allylic silylation of allyl acetates and chlorides, eliminating the need for metal-based reagents or catalysts. The resulting functionalized allylsilanes exhibit high stereoselectivity and have potential practical applications .
Xanthone Glucosides and Bioactivity Enhancement
Xanthone glucosides are a significant branch of xanthones. By glycosylating xanthones, researchers enhance their characteristics, such as solubility and pharmacological activity. Although no critical review of xanthone glucosides has been published, these compounds hold promise. Investigating their isolation, structure, bioactivity, and synthesis is essential. Xanthones, including derivatives of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide , exhibit diverse health-promoting properties, such as antioxidant, antibacterial, and anti-malarial effects .
Amide Synthesis and Medicinal Chemistry
The synthesis of novel amides from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives has been explored. These amides, including those derived from (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide , may find applications in medicinal chemistry. Their potential bioactivities and structural variations warrant further investigation .
Plant Hormone Analogues
The compound’s structural resemblance to indole derivatives suggests potential as a plant hormone analogue. For instance, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. Investigating whether (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide exhibits similar effects on plant growth, development, or stress responses could be an exciting avenue for research .
Anticancer Properties
Given the diverse bioactivities of xanthones, including anticarcinogenic effects, it’s worth exploring whether (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has potential as an anticancer agent. Investigating its impact on cancer cell lines, mechanisms of action, and potential synergies with existing therapies could be valuable .
Materials Science and Functionalization
Considering its unique structure, the compound might find applications in materials science. Researchers could explore its functionalization for use in sensors, coatings, or other advanced materials. Investigating its interactions with surfaces, stability, and electronic properties would be intriguing .
Future Directions
Mechanism of Action
Target of Action
The primary targets of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide are currently unknown. This compound is structurally related to benzo[d]thiazol-2-yl compounds, which have been observed to exhibit various biological activities . .
Mode of Action
Compounds with similar structures have been observed to interact with their targets through hydrogen bonding and charge transfer . The presence of the sulfamoyl and dimethoxy groups may also influence the compound’s interactions with its targets.
Biochemical Pathways
Related compounds have been observed to affect pathways involving hydrogen bonding and proton transfer
Result of Action
Related compounds have been observed to exhibit various biological activities, including antimicrobial and cytotoxic activities
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, solvent polarity has been observed to affect the hydrogen bonding and proton transfer processes of related compounds
properties
IUPAC Name |
3,5-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-4-7-22-16-6-5-15(29(20,24)25)11-17(16)28-19(22)21-18(23)12-8-13(26-2)10-14(9-12)27-3/h4-6,8-11H,1,7H2,2-3H3,(H2,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWZNZPMOXTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)



![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)
